4-Nonen-1-ol, (E)-

Flavor Chemistry Structure-Odor Relationship Principal Component Analysis

(E)-4-Nonen-1-ol (CAS 16695-34-4; also cataloged under 90676-52-1 for the non‑stereospecific entry) is a C₉ primary alkenol bearing a trans‑configured double bond at the Δ⁴ position. Its molecular formula is C₉H₁₈O (MW 142.24 g/mol), with a computed XLogP3‑AA of 2.8, a topological polar surface area of 20.2 Ų, and one hydrogen‑bond donor, placing it in the class of moderately lipophilic, semi‑volatile unsaturated fatty alcohols.

Molecular Formula C9H18O
Molecular Weight 142.24 g/mol
Cat. No. B1505606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nonen-1-ol, (E)-
Molecular FormulaC9H18O
Molecular Weight142.24 g/mol
Structural Identifiers
SMILESCCCCC=CCCCO
InChIInChI=1S/C9H18O/c1-2-3-4-5-6-7-8-9-10/h5-6,10H,2-4,7-9H2,1H3
InChIKeyKANHUDSFOMPVGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-4-Nonen-1-ol: Procurement-Relevant Identity, Class, and Baseline Characteristics


(E)-4-Nonen-1-ol (CAS 16695-34-4; also cataloged under 90676-52-1 for the non‑stereospecific entry) is a C₉ primary alkenol bearing a trans‑configured double bond at the Δ⁴ position [1]. Its molecular formula is C₉H₁₈O (MW 142.24 g/mol), with a computed XLogP3‑AA of 2.8, a topological polar surface area of 20.2 Ų, and one hydrogen‑bond donor, placing it in the class of moderately lipophilic, semi‑volatile unsaturated fatty alcohols [2]. The compound is listed as a floral volatile emitted by Sauromatum guttatum (Araceae) [3] and is commercially supplied primarily for flavor, fragrance, and biochemical research at a typical purity of ≥95% . Close structural analogs include the (Z)‑geometric isomer [(Z)-4-nonen-1-ol, CAS 59499-28-4], the regioisomeric alcohols (E)-3-nonen-1-ol, (E)-2-nonen-1-ol, and 8-nonen-1-ol, as well as the hydroxyl‑shifted isomer 1‑nonen‑4‑ol (CAS 35192-73-5) [4].

Identity Defined trans-Δ⁴ primary alkenol
Natural context Floral volatile from Sauromatum guttatum
Research scope Flavor, fragrance, and semiochemical studies

Why Generic Substitution of (E)-4-Nonen-1-ol Fails: Isomeric Specificity in Odor, Bioactivity, and Synthesis


In‑class nonen‑1‑ol isomers cannot be freely interchanged because double‑bond position and geometry control two procurement‑critical properties: odor character and biological target specificity. In the comprehensive Sakoda et al. (1995) structure‑odor study of all n‑nonen‑1‑ol isomers, double‑bond position was the dominant determinant of odor profile, with geometry exerting a measurable but secondary effect—(6Z)-nonen‑1‑ol deviated markedly from the principal component correlation, indicating a unique structure‑receptor interaction [1]. On the bioactivity side, the (Z)‑isomer of 4‑nonen‑1‑ol is specifically employed as a key synthetic intermediate for lepidopteran sex pheromones (cotton bollworm and cabbage moth), whereas the (E)‑isomer is not cited for this application, demonstrating that E/Z geometry gates access to entirely different end‑use value chains [2]. Furthermore, shifting the hydroxyl group from C‑1 to C‑4 (producing 1‑nonen‑4‑ol) alters the LogP and boiling point sufficiently to change chromatographic retention, vapor pressure, and sensory properties, making it unsuitable as a direct replacement in formulated products . These orthogonal differentiation axes mean that substituting (E)-4-nonen-1-ol with a generic “nonenol” or an isomer mixture risks both regulatory non‑compliance in fragrance applications and loss of biological activity in semiochemical research.

Double-bond position Shifting the Δ⁴ double bond to Δ² or Δ⁶ alters the primary odor character and may invalidate existing sensory profiles.
E/Z geometry The (Z)-isomer is linked to pheromone synthesis, not flavor/fragrance; the (E)-isomer may not transfer into those validated agrochemical routes.
Hydroxyl position Moving the -OH from C-1 to C-4 (1-nonen-4-ol) changes LogP and boiling point enough to shift chromatographic retention and sensory properties.

(E)-4-Nonen-1-ol: Product-Specific Quantitative Evidence for Research and Industrial Selection


E/Z Geometric Isomer Differentiation: Odor Profile Contribution in the n-Nonen-1-ol Series

Sakoda et al. (1995) synthesized the complete series of n-nonen-1-ols and subjected their odor profiles to principal component analysis (PCA). Double‑bond position accounted for the majority of odor variance (PC‑1: fruity, fresh, sweet, herbal, oily‑fatty), while geometry (E vs. Z) had only a minor effect on the PCA score [1]. This finding is class‑level evidence that (E)-4-nonen-1-ol and (Z)-4-nonen-1-ol do not produce identical sensory outputs despite sharing the same double‑bond position; however, the magnitude of the E/Z odor difference at position 4 was not individually quantified in the published PCA loadings.

E/Z odor PCA
Class-level inference
PCA shows double-bond geometry has small effect on overall odor; E/Z odor difference at position 4 not individually quantified
Reported PCA context supports E/Z odor profile review
Magnitude of geometry effect at Δ⁴ remains unresolvable in published loadings
Flavor Chemistry Structure-Odor Relationship Principal Component Analysis

E/Z Isomer Divergence in Biological Application: Pheromone Intermediate vs. Flavor Volatile

The (Z)-isomer of 4-nonen-1-ol is explicitly documented as a key synthetic intermediate in the preparation of sex pheromones of the cotton bollworm (Helicoverpa armigera) and cabbage moth (Mamestra brassicae) via an improved ozonolytic route [1]. In contrast, (E)-4-nonen-1-ol has not been reported in the peer‑reviewed literature as a pheromone intermediate; it is instead documented as a plant‑emitted floral volatile from Sauromatum guttatum inflorescences, identified by GC‑MS among >100 volatiles released during thermogenic D‑Day opening [2]. This represents a direct head‑to‑head differentiation in documented biological context: the Z‑isomer serves insect chemical communication synthesis, while the E‑isomer is a naturally occurring floral semiochemical.

Application domain
Head-to-head
(Z): pheromone intermediate (Helicoverpa, Mamestra); (E): Sauromatum floral volatile; no cross-citation
Mutually exclusive documented end-use contexts
Literature corpus confirms no overlap in validated applications
Semiochemistry Insect Pheromone Synthesis Agrochemical Intermediates

Physicochemical Differentiation: LogP and Computed Properties vs. Isomer Comparators

Computed physicochemical properties reveal measurable differences between (E)-4-nonen-1-ol and its close isomers that affect chromatographic retention and formulation behavior. (E)-4-Nonen-1-ol has a computed XLogP3-AA of 2.8 (PubChem) [1], while the regioisomer 1-nonen-4-ol has a reported LogP of 2.5037 , and (Z)-4-nonen-1-ol is listed with LogP 2.8 (identical computed value due to identical connectivity) [2]. The boiling point of the non‑stereospecific 4-nonen-1-ol entry (CAS 90676-52-1) is reported as 216 °C with a density of 0.845 g/mL , whereas 1-nonen-4-ol boils at 200.7 °C and has a vapor pressure of 0.1 mmHg at 25 °C . These 15 °C boiling‑point and measurable vapor‑pressure differences between the hydroxyl‑positional isomer and the target compound are sufficient to produce distinct GC retention indices and headspace partitioning behavior.

Physicochemical
Cross-study
ΔLogP ~0.3 vs. 1-nonen-4-ol; ΔBP ~15 °C
Supports isomer-specific chromatographic resolution
LogP identical for E/Z 4-nonen-1-ol; BP from non-stereospecific entry
Physicochemical Profiling Lipophilicity Chromatographic Behavior

Commercial Purity and Supply-Chain Differentiation: (E)-Isomer vs. Generic Nonenol Entry

Commercial listings distinguish between the stereo‑defined (E)-4-nonen-1-ol (CAS 16695-34-4) and the non‑stereospecific 4-nonen-1-ol entry (CAS 90676-52-1), which may contain a mixture of isomers [1]. The (E)-isomer is typically supplied at ≥95% purity , whereas the non‑stereospecific entry does not carry a defined E/Z ratio. For procurement in regulated flavor applications, stereo‑chemical identity is critical: flavor regulatory frameworks (e.g., FEMA GRAS, EU Flavorings Regulation) evaluate individual isomers separately, and a non‑stereospecific entry cannot substitute for a defined (E)-isomer in safety dossiers. Additionally, 1-nonen-4-ol (CAS 35192-73-5), commercially available at 98–99% purity , represents a different hydroxyl‑positional isomer with distinct sensory properties, making it chemically unsuitable as a direct replacement.

Supply identity
Supporting evidence
CAS 16695-34-4 guarantees trans geometry at ≥95%; CAS 90676-52-1 carries undefined E/Z ratio
Stereo-defined CAS essential for regulatory flavor dossiers
Non-stereospecific entry may deliver isomer mixture
Chemical Procurement Isomer Purity Flavor and Fragrance Supply Chain

Natural Occurrence Profile: (E)-4-Nonen-1-ol as a Plant Floral Volatile vs. Synthetic-Only Analogs

(E)-4-Nonen-1-ol is empirically identified as a volatile constituent of Sauromatum guttatum (voodoo lily) inflorescences, emitted during the thermogenic D‑Day opening event alongside >100 other volatiles spanning nine chemical classes [1]. The Pherobase floral compound database lists 4-nonen-1-ol as emitted by plant species within the orders Alismatales and family Araceae [2]. This natural occurrence distinguishes it from several isomer comparators—notably, 1-nonen-4-ol (CAS 35192-73-5) is primarily a synthetic compound not reported as a major plant volatile in authoritative databases, and 8-nonen-1-ol is likewise primarily a synthetic entry [3]. For research on plant‑insect interactions or biomimetic volatile blends, the documented natural occurrence provides a selection rationale that synthetic‑only isomers cannot satisfy.

Natural occurrence
Cross-study
E-isomer present in Sauromatum headspace and Pherobase; 1-nonen-4-ol and 8-nonen-1-ol not confirmed
Documented natural occurrence supports ecological study selection
Comparators are primarily synthetic in authoritative databases
Natural Product Chemistry Floral Volatiles Plant Semiochemistry

Regioisomer Odor Divergence: (E)-4-Nonen-1-ol vs. 2-Nonen-1-ol and 6-Nonen-1-ol Descriptors

Commercial and literature odor descriptors demonstrate clear differentiation between regioisomeric nonen-1-ols. (E)-4-Nonen-1-ol is consistently described with cucumber, melon, green, and fresh notes . In contrast, (E)-2-nonen-1-ol is characterized as green, fatty, melon with an oily tallow nuance and chicken‑fat/lard undertones [1], while (Z)-6-nonen-1-ol is described as waxy, green, vegetable‑like, melon, honeydew with juicy and fatty nuances . The Sakoda et al. (1995) PCA study supports this: double‑bond position was the primary driver of odor variation, meaning each regioisomer occupies a distinct region of odor space [2]. This documented odor‑descriptor divergence means that a formulator cannot substitute one regioisomer for another without fundamentally altering the sensory character of the finished product.

Odor descriptors
Cross-study
4-nonen-1-ol: cucumber, melon, green; 2-nonen-1-ol: green, fatty, tallow; 6-nonen-1-ol: waxy, honeydew
Regioisomer odor profiles are distinct; confirmed by PCA dominance of double-bond position
Sensory substitution would alter product character
Odor Profiling Flavor Raw Material Selection Sensory Panel Data

(E)-4-Nonen-1-ol: Best-Fit Research and Industrial Application Scenarios Based on Differentiated Evidence


Flavor and Fragrance Formulation Requiring Cucumber-Melon-Green Top Notes

(E)-4-Nonen-1-ol is the appropriate procurement choice for flavorists and perfumers developing cucumber, melon, pear, apple, or fresh‑green accord profiles, supported by its consistent organoleptic descriptors across commercial and literature sources . The PCA study by Sakoda et al. (1995) places the primary odor determinants on double‑bond position, meaning the Δ⁴ regioisomer occupies a distinct sensory space from the Δ² or Δ⁶ isomers [1]. For regulatory compliance, purchasing the stereo‑defined CAS 16695-34-4 ensures consistency with flavor safety evaluations that are conducted on defined isomers rather than on unspecified isomer mixtures [2].

Plant–Insect Interaction Research and Biomimetic Volatile Blend Reconstitution

For ecological and entomological studies investigating the chemical ecology of Araceae pollination systems, (E)-4-nonen-1-ol is a documented component of the Sauromatum guttatum inflorescence volatile bouquet . Its inclusion in biomimetic odor blends for pollinator attraction assays is supported by its empirically verified natural occurrence [1]. Researchers should specify the (E)-isomer (CAS 16695-34-4) rather than the non‑stereospecific CAS entry, as natural emission typically involves specific geometric isomers, and the (Z)-isomer has a distinct biological context as a pheromone intermediate [2].

GC-MS Reference Standard for Nonen-1-ol Isomer Identification in Complex Mixtures

The distinct boiling point (~216 °C) and LogP (2.8) of (E)-4-nonen-1-ol, combined with its defined trans geometry, make it a necessary reference standard for unambiguous peak assignment in GC‑MS volatile profiling . The boiling‑point difference of ~15 °C relative to 1-nonen-4-ol (200.7 °C) ensures chromatographic resolution under standard GC conditions [1]. For metabolomics and food aroma research laboratories building in‑house retention‑index libraries, (E)-4-nonen-1-ol must be procured as the stereo‑defined isomer to avoid misidentification of (Z)-4-nonen-1-ol or other regioisomers in complex headspace samples [2].

Synthetic Intermediate for (E)-Configured Unsaturated Alcohol Derivatives

In organic synthesis programs requiring a C₉ trans‑alkenol building block (e.g., for esterification to flavor esters or for chain‑extension reactions where the trans geometry must be preserved), (E)-4-nonen-1-ol serves as a defined starting material . The trans configuration at Δ⁴ is synthetically useful because it can be carried through subsequent transformations without the risk of Z‑isomer contamination that would arise from using the non‑stereospecific entry (CAS 90676-52-1) [1]. Procurement from suppliers providing ≥95% purity ensures minimal purification burden before use in multi‑step synthetic sequences [2].

Application
Selection Property
Validation Focus
Cucumber-melon-green flavor formulation
Defined trans-Δ⁴ stereochemistry matching organoleptic reference
Sensory panel verification for this isomer in target matrix
Plant–insect interaction research
Empirically documented natural occurrence in Araceae volatiles
Volatile blend fidelity under natural emission ratios
GC-MS isomer reference standard
Chromatographic resolution from regioisomers via BP and LogP differentiation
Retention index library accuracy under standard GC conditions
Trans-alkenol synthetic building block
Stereo-defined starting material with ≥95% purity
Preservation of trans geometry in downstream derivatives
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